1-(2-bromophenyl)-1H-pyrrole-2,5-dione
CAS No.: 36817-47-7
Cat. No.: VC2328426
Molecular Formula: C10H6BrNO2
Molecular Weight: 252.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 36817-47-7 |
---|---|
Molecular Formula | C10H6BrNO2 |
Molecular Weight | 252.06 g/mol |
IUPAC Name | 1-(2-bromophenyl)pyrrole-2,5-dione |
Standard InChI | InChI=1S/C10H6BrNO2/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(12)14/h1-6H |
Standard InChI Key | ZTHZEDRPKCLGAR-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)N2C(=O)C=CC2=O)Br |
Canonical SMILES | C1=CC=C(C(=C1)N2C(=O)C=CC2=O)Br |
Introduction
Structural Information
1-(2-bromophenyl)-1H-pyrrole-2,5-dione consists of a 2-bromophenyl group attached to the nitrogen atom of a pyrrole-2,5-dione ring. This creates a molecular structure with distinct reactivity patterns and properties.
Basic Molecular Data
Parameter | Value |
---|---|
Molecular Formula | C₁₀H₆BrNO₂ |
CAS Registry Number | 36817-47-7 |
IUPAC Name | 1-(2-bromophenyl)pyrrole-2,5-dione |
Synonyms | N-(2-Bromophenyl)maleimide, 1-(2-bromophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione |
Molecular Weight | 252.07 g/mol |
Structural Identifiers
The compound is uniquely identified through several chemical notation systems:
Identifier Type | Value |
---|---|
SMILES | C1=CC=C(C(=C1)N2C(=O)C=CC2=O)Br |
InChI | InChI=1S/C10H6BrNO2/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(12)14/h1-6H |
InChIKey | ZTHZEDRPKCLGAR-UHFFFAOYSA-N |
Predicted Collision Cross Section
Collision cross-section (CCS) data provides valuable information for analytical identification and characterization of the compound:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 251.96547 | 148.2 |
[M+Na]+ | 273.94741 | 152.2 |
[M+NH4]+ | 268.99201 | 152.7 |
[M+K]+ | 289.92135 | 153.3 |
[M-H]- | 249.95091 | 149.3 |
[M+Na-2H]- | 271.93286 | 152.0 |
[M]+ | 250.95764 | 147.8 |
[M]- | 250.95874 | 147.8 |
This data facilitates the identification of the compound in mass spectrometry-based analyses .
Chemical Properties and Reactivity
The chemical behavior of 1-(2-bromophenyl)-1H-pyrrole-2,5-dione is influenced by both the bromophenyl substituent and the maleimide core structure.
Functional Group Characteristics
The compound contains three key functional elements:
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A pyrrole-2,5-dione (maleimide) core
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A 2-bromophenyl substituent
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An N-aryl linkage connecting these components
The maleimide portion contains a conjugated system with two carbonyl groups, creating an electron-deficient dienophile that readily participates in Diels-Alder reactions. The presence of the 2-bromine substituent on the phenyl ring influences the electronic distribution and reactivity of the molecule.
Reactivity Profile
Based on its structure, 1-(2-bromophenyl)-1H-pyrrole-2,5-dione is expected to participate in several types of reactions:
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Diels-Alder reactions: The maleimide portion can act as a dienophile in cycloaddition reactions.
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Michael additions: The α,β-unsaturated carbonyl system makes it susceptible to nucleophilic attack.
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Cross-coupling reactions: The bromine atom on the phenyl ring provides a site for palladium-catalyzed coupling reactions.
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Substitution reactions: The bromine substituent can undergo nucleophilic aromatic substitution under specific conditions.
Spectroscopic Characterization
Spectroscopic data is essential for confirming the structure and purity of 1-(2-bromophenyl)-1H-pyrrole-2,5-dione.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on analysis of similar compounds, the expected NMR characteristics include:
¹H NMR spectrum would likely show:
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A characteristic signal for the two equivalent protons of the maleimide ring (usually appearing as a singlet between δ 6.8-7.0 ppm)
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Complex multiplet patterns for the aromatic protons of the 2-bromophenyl group (δ 7.2-7.8 ppm)
¹³C NMR would show signals for:
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Carbonyl carbons of the maleimide at approximately δ 170 ppm
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Olefinic carbons of the maleimide ring at δ 134-135 ppm
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Aromatic carbon signals between δ 120-140 ppm
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The carbon bearing the bromine substituent at approximately δ 122-125 ppm
Infrared (IR) Spectroscopy
Expected IR absorption bands include:
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C=O stretching vibrations at approximately 1700-1720 cm⁻¹
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C=C stretching at 1580-1600 cm⁻¹
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C-N stretching at 1380-1420 cm⁻¹
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C-Br stretching in the 550-650 cm⁻¹ region
Mass Spectrometry (MS)
Mass spectrometry would show a characteristic isotope pattern due to the presence of bromine. The molecular ion peaks would be observed at m/z 251 and 253 with approximately equal intensity, reflecting the natural isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).
Applications in Research and Development
1-(2-bromophenyl)-1H-pyrrole-2,5-dione has numerous potential applications in various scientific fields.
Medicinal Chemistry Applications
Similar halogenated maleimide derivatives have demonstrated diverse biological activities, suggesting that 1-(2-bromophenyl)-1H-pyrrole-2,5-dione may also possess therapeutic potential:
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Potential Anticancer Activity: Related compounds have exhibited antiproliferative effects against various cancer cell lines, as seen with similar maleimide derivatives .
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Antimicrobial Properties: Related derivatives have shown inhibitory effects against various bacterial strains, suggesting potential antimicrobial applications .
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Enzyme Inhibition: The compound's structural features make it a candidate for binding to specific enzyme active sites, particularly those containing nucleophilic residues that can react with the maleimide moiety.
Synthetic Applications
1-(2-bromophenyl)-1H-pyrrole-2,5-dione serves as a valuable building block in organic synthesis:
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Cross-coupling reactions: The bromine substituent provides a site for palladium-catalyzed reactions (Suzuki, Stille, Sonogashira couplings), allowing for the creation of more complex molecular architectures.
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Bioconjugation: Maleimides react selectively with thiols, making this compound potentially useful for protein modification and bioconjugation applications.
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Polymer Chemistry: The compound could serve as a monomer or cross-linking agent in polymer synthesis due to the reactivity of the maleimide group.
Structural Comparisons with Related Compounds
Comparing 1-(2-bromophenyl)-1H-pyrrole-2,5-dione with structurally related compounds provides insights into structure-property relationships.
Comparison with Different Halogen Substituents
Comparison with Different Positional Isomers
These differences in substituent type and position significantly influence the compounds' physical properties, reactivity, and potential biological activities. The ortho-bromine in 1-(2-bromophenyl)-1H-pyrrole-2,5-dione creates a distinct steric environment that affects the conformation of the molecule and the orientation of the maleimide ring relative to the phenyl group.
Crystallographic Data
While specific X-ray crystallographic data for 1-(2-bromophenyl)-1H-pyrrole-2,5-dione isn't provided in the search results, studies on similar compounds indicate that these molecules typically adopt conformations where:
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The maleimide ring is nearly planar due to conjugation
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The N-aryl bond shows a specific torsion angle determined by the ortho-substituent
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The bond lengths in the pyrrole-2,5-dione moiety are typical of this ring system
The crystallographic parameters of related compounds suggest that 1-(2-bromophenyl)-1H-pyrrole-2,5-dione would likely exhibit similar bond lengths and angles. The N(1)-C(2)/C(5) and C(2)-O(1)/C(5)-O(2) bond lengths, as well as the C(2)-N(1)-C(5) bond angles, would be expected to fall within the typical ranges observed for other 1H-pyrrole-2,5-dione derivatives .
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